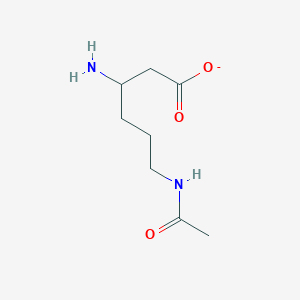

6-acetamido-3-aminohexanoate

Descripción

6-Acetamido-3-aminohexanoate is a specialized metabolite featuring a hexanoate backbone with an acetamido group at position 6 and an amino group at position 2. It is enzymatically synthesized via N6-acetyl-β-lysine transaminase (EC 2.6.1.65) and β-lysine N6-acetyltransferase (EC 2.3.1.264), which catalyze its formation from acetyl-CoA and (3S)-3,6-diaminohexanoate . This compound is identified in microbial fermentation processes, such as whey fermentation with Kluyveromyces marxianus and Bactrian camel milk fermentation, where its levels significantly increase post-fermentation, suggesting a role in microbial metabolism or bioactive compound synthesis .

Propiedades

Fórmula molecular |

C8H15N2O3- |

|---|---|

Peso molecular |

187.22 g/mol |

Nombre IUPAC |

6-acetamido-3-aminohexanoate |

InChI |

InChI=1S/C8H16N2O3/c1-6(11)10-4-2-3-7(9)5-8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/p-1 |

Clave InChI |

MBZWIPOSTWTKSV-UHFFFAOYSA-M |

SMILES |

CC(=O)NCCCC(CC(=O)[O-])N |

SMILES canónico |

CC(=O)NCCCC(CC(=O)[O-])N |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

6-Acetamido-3-aminohexanoate has the molecular formula CHNO and a molecular weight of 188.22 g/mol. It exists in a zwitterionic form, which enhances its solubility and reactivity in biological systems . The compound features both an amine and an acetamido group, making it a versatile building block for various biochemical applications.

Pharmaceutical Applications

1.1 Drug Development

this compound serves as a precursor in the synthesis of bioactive compounds. Its derivatives have been explored for their potential as inhibitors in various enzymatic processes. For instance, studies have shown that peptide derivatives containing this compound exhibit significant inhibitory activity against plasmin, a key enzyme involved in fibrinolysis .

1.2 Anticancer Research

Research indicates that conjugates of this compound with anticancer agents can enhance drug delivery and efficacy. For example, antisense oligodeoxynucleotide-doxorubicin conjugates utilizing this compound have demonstrated improved performance in overcoming multidrug resistance in cancer cells .

Biochemical Research

2.1 Protein Engineering

The compound is utilized in protein engineering to modify amino acid sequences for enhanced stability and functionality. Its incorporation into peptides has been shown to improve solubility and biological activity, making it valuable for therapeutic protein design .

2.2 Glycoconjugation

this compound is also involved in glycoconjugation processes, where it acts as a linker for attaching carbohydrate moieties to proteins or surfaces. This application is crucial for developing glycochips and other biosensors that require specific carbohydrate interactions .

Materials Science

3.1 Biodegradable Polymers

The compound's structural properties make it an ideal candidate for the synthesis of biodegradable polymers. These materials are increasingly important in biomedical applications, such as drug delivery systems and tissue engineering scaffolds .

3.2 Nanotechnology

In nanotechnology, this compound has been employed to engineer nanoparticles with tailored surface properties for targeted drug delivery and imaging applications. Its ability to form stable conjugates enhances the functionality of nanocarriers in therapeutic contexts .

Case Studies

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Related Compounds

Structural Isomers and Analogues

Glycyl-Leucine

- Structure: A dipeptide (glycine + leucine) lacking acetyl or amino modifications on a hexanoate chain.

- Function: Proteinogenic peptide involved in nutrient transport and proteolysis.

- Differentiation: Unlike 6-acetamido-3-aminohexanoate, glycyl-leucine exhibits distinct NMR and mass spectrometry (MS) profiles due to its peptide bonds and absence of acetamido groups .

N-Acetyl-Lysine

- Structure: Lysine with an acetylated ε-amino group.

- Function : Post-translational modification in histones and proteins, influencing epigenetic regulation.

- Differentiation: The amino group in N-acetyl-lysine is at the ε-position of a lysine side chain, whereas this compound has amino and acetamido groups on a linear hexanoate backbone .

2-Aminoisobutyrate

- Structure: Branched-chain amino acid derivative with a methyl group at position 2.

- Function : Intermediate in thymine and valine metabolism.

- Differentiation: Its branched structure and smaller molecular weight (m/z = 104.07065) distinguish it from the linear, acetylated this compound .

Metabolic Precursors and Derivatives

(3S)-3,6-Diaminohexanoate

- Structure: Hexanoate with amino groups at positions 3 and 4.

- Function: Precursor to this compound via acetylation by EC 2.3.1.264 .

- Differentiation : Lacks the acetamido modification, impacting its reactivity and role in transamination pathways.

6-Aminohexanoate

- Structure: Hexanoate with an amino group at position 5.

- Function: Precursor to 4-aminobutanoate (GABA) in proposed degradation pathways .

- Differentiation : Absence of the acetamido group at position 3 reduces its involvement in acetyltransferase-mediated reactions.

Biochemical Pathways and Functional Roles

Role in Fermentation and Bioactivity

- Fermentation: Elevated levels in fermented camel milk (123-fold increase in 8-amino-7-oxononanoate and 53-fold in chloramphenicol palmitate) correlate with anti-inflammatory and probiotic properties .

Data Tables

Table 1: Structural Comparison of this compound and Analogues

| Compound | Structure Highlights | Key Functional Groups | Molecular Weight (Da) |

|---|---|---|---|

| This compound | C6 acetamido, C3 amino on hexanoate | -NH2, -OAc | 190.23 |

| Glycyl-Leucine | Dipeptide (Gly-Leu) | Peptide bonds | 188.22 |

| N-Acetyl-Lysine | Acetylated ε-amino on lysine side chain | -NHCOCH3 | 188.22 |

| 2-Aminoisobutyrate | Branched-chain C2 amino, C3 methyl | -NH2, -CH(CH3) | 104.11 |

| 6-Aminohexanoate | C6 amino on hexanoate | -NH2 | 131.17 |

Table 2: Enzymatic Reactions Involving this compound

| Enzyme (EC Number) | Reaction | Role |

|---|---|---|

| β-Lysine N6-acetyltransferase (2.3.1.264) | Acetyl-CoA + (3S)-3,6-diaminohexanoate → CoA + this compound | Biosynthesis |

| N6-Acetyl-β-lysine transaminase (2.6.1.65) | This compound + 2-oxoglutarate → 6-acetamido-3-oxohexanoate + L-glutamate | Transamination |

Research Implications and Gaps

Métodos De Preparación

Hydrazinolysis and Acylation-Based Approaches

A key methodological framework for synthesizing acetamido-amino acid derivatives involves hydrazinolysis followed by acylation. In the patent CN102532046A, ethyl acetate undergoes hydrazinolysis with hydrazine hydrate at reflux to yield acethydrazide, which is subsequently cyclized using triphosgene to form a triazine intermediate. Although this pathway targets a different compound, the acetylation strategy is transferable. For 6-acetamido-3-aminohexanoate, a similar approach could involve:

-

Hydrazinolysis of Ethyl Hexanoate : Reacting ethyl hexanoate with hydrazine hydrate to form 6-hydrazinylhexanoate.

-

Selective Acetylation : Introducing an acetamido group at the C6 position using acetic anhydride or acetyl chloride under basic conditions.

-

Amino Group Retention : Ensuring the C3 amino group remains unprotected during these steps, potentially through pH-controlled reactions.

Critical Parameters :

Alkylation and Ring-Opening Reactions

The synthesis of 4-acetamido-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine (CN102532046A) employs chloroacetone for alkylation, followed by ring-opening with hydrazine hydrate. Adapting this for this compound might involve:

-

Alkylation of a β-Amino Ester : Reacting 3-aminohexanoate with chloroacetone to introduce a methyl ketone side chain.

-

Cyclization and Ring-Opening : Using hydrazine to open intermediate rings, thereby extending the carbon chain and introducing additional functional groups.

Yield Optimization :

-

Decolorization with Activated Carbon : Post-alkylation, activated carbon removes impurities, improving product purity.

-

Acidification for Crystallization : Dropwise addition of hydrochloric acid at 0–5°C precipitates the product while controlling particle size.

Industrial-Scale Production Considerations

Solvent and Reagent Selection

Industrial protocols prioritize low-toxicity solvents and reagents. For example:

Crystallization and Particle Size Control

The patent CN112645898A highlights pH and temperature as critical factors for controlling crystallization. For this compound:

-

Acidic Precipitation : Adjusting pH to 2–3 with HCl or H₂SO₄ at 10–15°C yields particles of 50–100 μm.

-

Centrifugal Drying : Reduces residual solvent content to <0.5%.

Table 1: Comparative Analysis of Crystallization Conditions

| Parameter | CN112645898A Protocol | Proposed Adaptation for Target Compound |

|---|---|---|

| Acid Solution | HCl (1M) | H₂SO₄ (0.5M) |

| Temperature | 0–5°C | 10–15°C |

| Particle Size | 20–50 μm | 50–100 μm |

| Yield | 92% | 85–90% (estimated) |

Mechanistic Insights and Byproduct Mitigation

Acylation Side Reactions

Uncontrolled acetylation may lead to N,O-diacetylated byproducts. Strategies to suppress this include:

Q & A

Q. What are the primary enzymatic pathways involving 6-acetamido-3-aminohexanoate, and how can they be experimentally validated?

this compound is a key intermediate in β-lysine metabolism. It is synthesized via β-lysine N6-acetyltransferase (EC 2.3.1.264), which catalyzes the acetylation of (3S)-3,6-diaminohexanoate using acetyl-CoA . To validate this pathway:

- Method : Use isotopic labeling (e.g., -acetyl-CoA) in in vitro assays.

- Controls : Include a no-enzyme control and test substrate specificity using structural analogs (e.g., 6-aminohexanoate).

- Analysis : Monitor reaction progress via HPLC coupled with mass spectrometry (MS) to detect product formation .

Q. How can the structural identity of this compound be confirmed in complex mixtures?

Confirmation requires multi-modal analytical approaches:

- NMR : Compare - and -NMR spectra with reference standards. Pay attention to characteristic signals for the acetamido (δ ~2.0 ppm) and amino (δ ~1.5 ppm) groups .

- MS/MS : Use high-resolution MS to distinguish this compound (exact mass = 174.1114 g/mol) from isomers like glycyl-leucine or N-acetyl-lysine .

- Chromatography : Optimize reverse-phase HPLC with ion-pairing agents (e.g., trifluoroacetic acid) to resolve structurally similar metabolites .

Q. What are the physicochemical properties of this compound critical for experimental design?

Key properties include:

| Property | Value/Description | Relevance |

|---|---|---|

| Molecular formula | CHNO | Determines stoichiometric ratios |

| Solubility | Polar solvents (e.g., water) | Dictates buffer choice for assays |

| Stability | pH-sensitive (hydrolysis risk) | Requires neutral pH storage |

These properties inform buffer selection (e.g., phosphate vs. Tris) and storage conditions (e.g., -80°C under nitrogen) .

Advanced Research Questions

Q. How can kinetic parameters of this compound-associated enzymes be accurately determined?

For enzymes like β-lysine N6-acetyltransferase (EC 2.3.1.264):

- Assay Design : Use a continuous spectrophotometric assay by coupling acetyl-CoA depletion to NADH oxidation via auxiliary enzymes (e.g., citrate synthase) .

- Data Collection : Measure initial rates at varying substrate concentrations (0.1–10 × ).

- Analysis : Fit data to the Michaelis-Menten equation using nonlinear regression. Address substrate inhibition (if observed) with modified models (e.g., substrate inhibition equation) .

- Pitfalls : Avoid enzyme inactivation by including stabilizing agents (e.g., glycerol) and validating linearity over time .

Q. How do structural isomers of this compound complicate metabolite identification, and how can these challenges be resolved?

Isomers such as glycyl-leucine and N-acetyl-lysine share similar masses but differ in fragmentation patterns:

- MS/MS Strategy : Compare collision-induced dissociation (CID) spectra. For example, this compound produces a diagnostic fragment at m/z 131.1 (loss of acetamide group) .

- Chromatographic Resolution : Use hydrophilic interaction liquid chromatography (HILIC) to separate isomers based on polarity differences .

Q. What experimental approaches address contradictions in reported enzymatic activities involving this compound?

Discrepancies may arise from enzyme promiscuity or assay conditions:

- Hypothesis Testing : Compare activity of purified enzymes (e.g., N6-acetyl-β-lysine transaminase, EC 2.6.1.65) across pH ranges (6.0–8.5) and cofactor availability (pyridoxal-phosphate vs. pyridoxamine) .

- Data Validation : Replicate assays with orthogonal methods (e.g., radiometric assays using -labeled substrates) .

Q. How can metabolic flux analysis elucidate the role of this compound in β-lysine pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.